REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=O.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[S:17][C:18]3[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][C:19]=3[N:20]=2)=[CH:12][CH:11]=1.CN1CCOCC1.O.ON1C2C=CC=CC=2N=N1>C(Cl)Cl>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[S:17][C:18]3[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][C:19]=3[N:20]=2)=[CH:14][CH:15]=1)=[O:8] |f:3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.76 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
1-(3-dimethyl amino propyl)-3-ethyl carbodiimide hydrochloride
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1R
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction maintained overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
was then extracted with 1N HCl
|
Type
|
CUSTOM
|
Details
|
to separate a solid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product solid was crystallized from large amount of MeOH
|
Type
|
CUSTOM
|
Details
|
to yield 2.19 gm
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |